molecular formula C6H12ClNOS B11818658 N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide

N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B11818658
M. Wt: 181.68 g/mol
InChI Key: XAYYYZGLYRZWOF-UHFFFAOYSA-N
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Description

N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfinamide group, which is a sulfur-containing functional group, and a chloroethylidene moiety, which contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of 2-chloroethylamine with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The chloroethylidene moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The sulfinamide group can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H12ClNOS

Molecular Weight

181.68 g/mol

IUPAC Name

N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C6H12ClNOS/c1-6(2,3)10(9)8-5-4-7/h5H,4H2,1-3H3

InChI Key

XAYYYZGLYRZWOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N=CCCl

Origin of Product

United States

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